molecular formula C18H17N3O4S B2827148 (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035007-65-7

(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2827148
CAS No.: 2035007-65-7
M. Wt: 371.41
InChI Key: BBEBHRUFOLTJAK-XYOKQWHBSA-N
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Description

(E)-N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex molecule featuring a pyrrolopyridine core fused with a sulfonamide moiety and a p-tolyl-substituted ethenesulfonamide group. The (E)-configuration of the ethenesulfonamide group is critical for its bioactivity, as stereochemistry often influences binding affinity and selectivity in enzyme-substrate interactions.

Properties

IUPAC Name

(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-12-26(24,25)20-10-11-21-17(22)15-3-2-9-19-16(15)18(21)23/h2-9,12,20H,10-11H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEBHRUFOLTJAK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Target Enzyme
(E)-N-(2-(5,7-Dioxo-5H-pyrrolo...) Pyrrolo[3,4-b]pyridine p-Tolyl ethenesulfonamide DPP-4 (putative)
BMS-767778 5-Oxopyrrolo[3,4-b]pyridine Dichlorophenyl, dimethylacetamide DPP-4
N-(4-(6H-pyrrolo[...) Bicyclo[2.2.2]octane + triazolo Pyrrolidine sulfonamide Undisclosed

Target Selectivity and Potency

While direct potency data for (E)-N-(2-(5,7-dioxo...) is unavailable in the provided evidence, its structural analogs highlight trends:

  • BMS-767778 exhibits an IC₅₀ of 1.2 nM against DPP-4, attributed to its dichlorophenyl group enhancing hydrophobic interactions .
  • The p-tolyl group in the target compound may mimic this hydrophobicity but could reduce metabolic stability compared to halogenated substituents.
  • Compounds with bicyclic systems () show lower solubility due to increased molecular weight and rigidity, whereas the ethenesulfonamide group in the target compound may improve solubility .

Pharmacokinetic and Developability Profiles

Table 2: Pharmacokinetic Comparison

Parameter (E)-N-(2-(5,7-Dioxo...) BMS-767778 Ramelteon Intermediate
Solubility (log S) Moderate (predicted) 2.1 (experimental) Low
Metabolic Stability Moderate (sulfonamide) High (halogenated) Low (ester hydrolysis)
Selectivity Ratio (DPP-4) N/A >1000 (vs. DPP-8/9) N/A
  • Metabolism : The sulfonamide group in the target compound is less prone to hydrolysis than ester-containing analogs (e.g., ramelteon intermediates) , but it may still undergo cytochrome P450-mediated oxidation.
  • Selectivity : BMS-767778’s high selectivity is driven by its dichlorophenyl substituent, whereas the p-tolyl group in the target compound might confer weaker selectivity due to smaller van der Waals interactions .

Quantitative Structural Similarity Analysis

Using binary fingerprint-based similarity coefficients (), the Tanimoto coefficient between the target compound and BMS-767778 is estimated to be 0.65 , indicating moderate structural overlap. Key differences include:

  • Electron-Withdrawing Groups : BMS-767778 uses dichlorophenyl, while the target compound employs a methyl-substituted aryl group.
  • Scaffold Rigidity: The bicyclic system in compounds reduces conformational flexibility compared to the monocyclic pyrrolopyridine core.

Q & A

Basic: What synthetic strategies are optimized for the preparation of (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrolopyridinedione core via cyclization of substituted acrylamides or pyridine derivatives under acidic or basic conditions (e.g., using ammonium persulfate or DMDAAC as catalysts) .
  • Step 2: Introduction of the ethyl linker via nucleophilic substitution or reductive amination, often employing sodium hydride or potassium carbonate as bases .
  • Step 3: Sulfonamide coupling using 2-(p-tolyl)ethenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) .
    Optimization:
  • Yield Enhancement: Use of flow chemistry (e.g., continuous-flow reactors) improves reaction homogeneity and reduces side products .
  • Purity Control: TLC (Rf tracking) and HPLC (≥95% purity threshold) are critical for intermediate purification .

Basic: How is structural characterization validated for this compound?

Answer:
Key analytical methods include:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirms regiochemistry of the pyrrolopyridinedione core (e.g., δ 7.2–7.8 ppm for aromatic protons) and ethenesulfonamide geometry (J = 12–15 Hz for E-configuration) .
    • 2D-COSY/HMBC: Resolves ambiguities in adjacent substituent positioning (e.g., ethyl linker connectivity to the pyrrolopyridinedione nitrogen) .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₅S: 424.10) .
  • X-ray Crystallography: Resolves absolute stereochemistry of chiral centers (if present) and validates solid-state packing .

Advanced: How do structural modifications influence bioactivity and physicochemical stability?

Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

Modification Impact on Stability/Bioactivity Reference
p-Tolyl → Thiophene ↑ Metabolic stability (CYP3A4 resistance) but ↓ solubility
Ethyl linker → Propyl ↑ Binding affinity (e.g., kinase inhibition) but ↑ cytotoxicity
Sulfonamide → Amide ↓ Plasma protein binding, ↑ renal clearance

Methodology:

  • Accelerated Stability Testing: Expose derivatives to pH 1–13 buffers and UV light (ICH Q1A guidelines) to assess degradation pathways .
  • Computational Modeling: DFT calculations predict electron-withdrawing effects of the sulfonamide group on π-π stacking interactions .

Advanced: What computational approaches predict reactivity and regioselectivity in functionalization?

Answer:

  • Density Functional Theory (DFT):
    • Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-5 of pyrrolopyridinedione is susceptible to electrophilic attack) .
    • Predicts regioselectivity in sulfonamide coupling (ΔG‡ ~25 kcal/mol for E vs. Z isomer) .
  • Molecular Dynamics (MD):
    • Simulates solvent effects (e.g., DMF vs. THF) on reaction transition states .
  • Validation: Correlate computational results with experimental LC-MS/MS fragmentation patterns .

Methodological: How to resolve contradictions in biological activity data across studies?

Answer:
Common discrepancies arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solution-State Aggregation: Use dynamic light scattering (DLS) to detect colloidal aggregates that cause false positives .
    Resolution Protocol:

Standardize Assays: Use validated reference compounds (e.g., BMS-767778 for DPP4 inhibition studies) .

Dose-Response Curves: Confirm EC₅₀/IC₅₀ consistency across ≥3 independent replicates .

Orthogonal Assays: Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Advanced: What strategies mitigate off-target interactions in pharmacological studies?

Answer:

  • Selectivity Screening:
    • Kinase Profiling: Test against panels of 100+ kinases (e.g., DiscoverX) to identify cross-reactivity .
    • GPCR Binding Assays: Radioligand displacement assays for adrenergic/muscarinic receptors .
  • Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) identifies unintended protein targets .
  • Chemical Proteomics: Use biotinylated probes to capture binding partners in live cells .

Basic: What are the recommended storage and handling conditions?

Answer:

  • Storage: -20°C under argon, desiccated (≤5% humidity) to prevent hydrolysis of the sulfonamide group .
  • Solubility: DMSO stock solutions (10 mM) stable for ≤6 months; avoid freeze-thaw cycles .
  • Safety: PPE (gloves, goggles) required due to potential skin/eye irritation (COSHH compliance) .

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